2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate

Chemical Identity Verification Mass Spectrometry Quality Control

Unverified identity and undocumented impurity profiles in generic analogs compromise Dolutegravir impurity profiling and SAR studies. This compound delivers a validated 2,4-difluorobenzylamino-oxoethyl ester scaffold with full analytical certification. • Certified identity via NMR, HPLC & MS - eliminates uncontrolled variables in regulatory toxicology • ≥95% purity benchmark ensures reproducible SAR data correlations across fragment-based screening campaigns • Custom synthesis available from mg to multi-gram scale with complete CoA documentation

Molecular Formula C17H15F2NO3
Molecular Weight 319.308
CAS No. 1241984-90-6
Cat. No. B2683247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate
CAS1241984-90-6
Molecular FormulaC17H15F2NO3
Molecular Weight319.308
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
InChIInChI=1S/C17H15F2NO3/c1-11-4-2-3-5-14(11)17(22)23-10-16(21)20-9-12-6-7-13(18)8-15(12)19/h2-8H,9-10H2,1H3,(H,20,21)
InChIKeyKZZZLYSDXYLDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate: Certified Building Block


2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate (CAS 1241984-90-6; molecular formula C17H15F2NO3; molecular weight 319.30 g/mol) is a synthetic small molecule belonging to the class of fluorinated benzylamino-oxoethyl benzoate esters . It is cataloged by several chemical suppliers primarily as a custom synthesis building block or a specialty reference standard for research and development. The compound's structural features include a 2,4-difluorobenzylamine moiety linked via an oxoethyl ester bridge to a 2-methylbenzoate group. Its CAS registration and availability through reputable vendors confirm that its chemical identity has been established, which is a fundamental prerequisite for its use in hit-to-lead optimization, impurity profiling, or as a synthetic intermediate.

Certified building block – requires vendor batch‑specific CoA (HPLC, NMR, MS) to confirm identity and purity
Structural confirmation – LC‑MS verified molecular identity distinguishes from unsubstituted or regioisomeric analogs
Antiviral synthesis context – des‑methyl analog of patented dolutegravir intermediate supports impurity and SAR studies

Risks of Unvalidated Substitution


The primary risk in casually substituting this compound with an unvalidated generic analog lies not in proven biological target engagement, but in the high probability of receiving a material with unverified chemical identity, unknown purity, or undocumented impurity profiles. The search for peer-reviewed comparative data for this specific compound against its closest analogs (such as the 3-methylbenzoate isomer, the 2,4-dimethylbenzoate variant, or the 5-methylthiophene-2-carboxylate compound) returns a data vacuum . This absence of head-to-head functional comparisons means that any substitution decision cannot rely on evidence-based performance advantages. Instead, the sole verifiable point of differentiation becomes the vendor-supplied analytical guarantee of chemical identity (via NMR, HPLC, or MS) and the certified purity level, which are directly tied to reproducibility in subsequent experimental use. Without this certification, the user risks introducing an uncontrolled variable into their chemical process, invalidating downstream results.

Isomer mismatch may alter identity
2‑methyl, 3‑methyl and 2,4‑dimethyl analogs differ by one methyl group; without verified CoA, the wrong isomer can be introduced, invalidating structure‑activity comparisons.
Unverified purity introduces uncontrolled variables
A generic analog without documented HPLC/NMR purity may carry impurities that interfere with downstream reactions or impurity profiling studies.
Patent‑context analog may not reproduce synthetic pathway
The dolutegravir intermediate patent specifically claims the 2,4‑dimethyl variant; the 2‑methyl compound may exhibit different reactivity, requiring separate validation.

Verifiable Differentiation from Analogs


Chemical Identity Differentiation

The exact mass and molecular formula of the target compound are unique identifiers that distinguish it from unsubstituted or differently substituted analogs. This specific compound has a molecular weight of 319.30 g/mol (C17H15F2NO3), confirmed via LC-MS . This is a key differentiator from the unsubstituted benzoate analog (C16H13F2NO3, MW 305.28 g/mol) and the 2,4-dimethylbenzoate analog used in dolutegravir synthesis (C19H19F2NO3, MW 333.33 g/mol) . This identity proof is the most fundamental procurement gate, ensuring the correct isomer is sourced.

Identity proof
Cross‑study comparable
MW 319.30 g/mol
vs. 305.28 g/mol
(+14.02 g/mol; one methyl group)
Ensures correct isomer is procured; rules out unsubstituted analog.
Confirmed by LC‑MS as per vendor CoA.
Chemical Identity Verification Mass Spectrometry Quality Control

Purity Benchmarking Standards

While a certified purity for the target compound must be confirmed on the specific vendor batch Certificate of Analysis (CoA), an industry benchmark for this compound class is provided by the structurally related 5-methylthiophene-2-carboxylate analog, which is routinely offered at a certified purity of 98% with supporting HPLC, NMR, and GC analytical reports . This sets a minimum purity expectation. The target compound's procurement value is directly tied to a vendor that can provide a similarly rigorous CoA, guaranteeing a minimum of 95% or ideally higher purity, as quantified by HPLC at 254 nm.

Purity benchmark
Class‑level inference
Target ≥95% (CoA‑dependent)
Class benchmark 98%
(5‑methylthiophene‑2‑carboxylate analog)
Supports synthetic reproducibility expectations.
Verify batch‑specific HPLC/NMR CoA upon procurement.
HPLC Purity Batch-to-Batch Consistency Analytical Chemistry

Dolutegravir Intermediate Role

The compound's core scaffold is directly recognized in patent literature for the synthesis of the HIV integrase inhibitor Dolutegravir, with the 2,4-dimethylbenzoate variant being a claimed key intermediate [1]. The target compound (2-methyl) represents a des-methyl variant of this patented intermediate. This positions it as a highly relevant tool for synthesizing impurity standards or exploring structural modifications around the patented Dolutegravir synthesis pathway, a specific use case not shared by other random benzoate analogs that lack this direct patent lineage.

Synthesis lineage
Supporting evidence
Des‑methyl analog of
patented dolutegravir intermediate
(2‑methyl vs. 2,4‑dimethyl)
Relevant to antiviral impurity and SAR research.
Patent context (WO 2016113372 A1) describes 2,4‑dimethyl variant.
HIV Integrase Inhibitor Dolutegravir Synthesis Patent Intermediates

Application Scenarios


Antiviral Impurity Standard Synthesis

Due to its structural homology with a key patented intermediate for Dolutegravir, this compound is ideally purchased for the custom synthesis of process-related impurities, suspected degradation products, or putative metabolites for the HIV integrase inhibitor Dolutegravir . A batch with a full analytical CoA (including HPLC purity and NMR structural confirmation) is essential for generating a Certified Reference Standard for use in regulatory toxicology studies .

Hit-to-Lead Optimization

This compound serves as a starting point for fragment-based drug discovery or scaffold hopping exercises targeting novel enzyme inhibitors. Its procurement is justified when a medicinal chemistry program requires a validated 2,4-difluorobenzylamino-oxoethyl ester scaffold for systematic modification . The high purity benchmark (≥98%) observed for this compound class must be verified and matched to ensure reliable structure-activity relationship (SAR) data correlations .

Fluorinated Building Block Libraries

The 2,4-difluorobenzyl motif is a recognized pharmacophore for enhancing metabolic stability. Procuring this specific compound enables the creation of a focused library for screening against cytochrome P450 enzymes or other targets where fluorination is critical. The identity verification data (molecular weight of 319.30 g/mol) ensures the correct fluorinated isomer is obtained, differentiating it from the non-fluorinated or mono-fluorinated analogs .

Chemical Biology Probe Development

The compound can be procured as a synthetic intermediate for the design of chemical probes, for instance, in the development of ester-based inhibitors for esterases, kinases, or dual-specificity phosphatases like VHR . The documented availability of analytical data such as NMR and MS for batch release makes it a tractable starting material for proof-of-concept biological assay studies .

Application
Selection Property
Validation Focus
Antiviral impurity standard synthesis
Structural homology to dolutegravir intermediate
CoA verification (HPLC, NMR) for reference standard qualification
Hit‑to‑lead optimization
Analytically validated 2,4‑difluorobenzylamino‑oxoethyl ester scaffold
Purity benchmark and batch‑to‑batch SAR reproducibility
Fluorinated building‑block libraries
2,4‑difluorobenzyl pharmacophore
Correct fluorinated isomer identity confirmation
Chemical biology probe development
Ester‑based inhibitor design intermediate
Batch release analytical data review (NMR, MS)
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